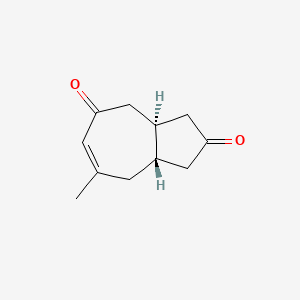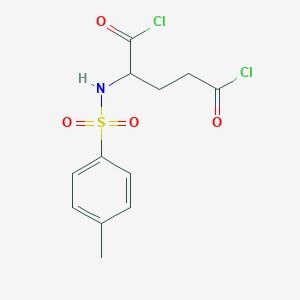![molecular formula C15H24N2O2 B14526247 Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]- CAS No. 62751-41-1](/img/structure/B14526247.png)
Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]- is a chemical compound with a complex structure that includes both ethoxy and propoxy groups attached to a diazene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethoxyethylamine with 1-(4-propoxyphenyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or propoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted diazene derivatives.
Scientific Research Applications
Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diazene, bis(4-methoxyphenyl)-, 1-oxide
- Diazene, 1,2-bis(4-methoxyphenyl)-
Uniqueness
Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]- is unique due to the presence of both ethoxy and propoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62751-41-1 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-ethoxyethyl-[1-(4-propoxyphenyl)ethyl]diazene |
InChI |
InChI=1S/C15H24N2O2/c1-4-11-19-15-8-6-14(7-9-15)13(3)17-16-10-12-18-5-2/h6-9,13H,4-5,10-12H2,1-3H3 |
InChI Key |
NMTKSXFKZQIKNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)N=NCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B14526164.png)
![Triethyl[(hexa-1,3-dien-3-yl)oxy]silane](/img/structure/B14526181.png)
![N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide](/img/structure/B14526186.png)









![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14526255.png)

